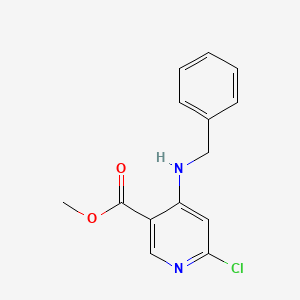

Methyl 4-(benzylamino)-6-chloronicotinate

Description

Properties

IUPAC Name |

methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-9-17-13(15)7-12(11)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKBYGBOHQVPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially lead to changes in the targets of this compound, affecting their function.

Biochemical Pathways

It is possible that this compound could affect pathways related to the metabolism of benzylic compounds

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Methyl 4-(benzylamino)-6-chloronicotinate. .

Biological Activity

Methyl 4-(benzylamino)-6-chloronicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloronicotinate structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound consists of a pyridine ring substituted with a benzylamino group and a chlorine atom at the 6-position. The presence of these functional groups contributes to its unique reactivity and interaction with biological systems.

The mechanism of action of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The benzylamino group is thought to facilitate interactions with various biological targets, potentially inhibiting their activity. The chlorine substituent may enhance the compound's binding affinity and stability, further influencing its biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : The chloronicotinate structure allows for modulation of enzyme activities involved in cancer pathways. Some studies have indicated that derivatives of chloronicotinate compounds can inhibit cancer cell proliferation .

- Enzyme Inhibition : The compound's interaction with specific enzymes may lead to therapeutic effects in various diseases, including inflammation and cancer .

Research Findings and Case Studies

A review of available literature reveals several key studies focusing on the biological activity of this compound:

- Antimicrobial Studies : A study conducted by researchers demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens. The study highlighted the importance of structural modifications in enhancing efficacy.

- Cancer Cell Proliferation Inhibition : Another research effort investigated the effects of this compound on cancer cell lines. Results showed that it could inhibit the growth of specific cancer cells, suggesting potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : SAR studies have been crucial in understanding how modifications to the benzylamino or chloronicotinate portions affect biological activity. These studies emphasize the importance of structural specificity in drug design .

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₁₂H₁₂ClN₃O₂ | Antimicrobial, Anticancer | Contains benzylamino and chloronicotinate moieties |

| Ethyl 2-(benzylamino)-5-chloronicotinate | C₁₁H₁₂ClN₂O₂ | Antimicrobial | Similar structure with different substitution pattern |

| Methyl 2-amino-6-methylisonicotinate | C₈H₈ClN₂O₂ | Antitubercular | Lacks the methyl ester functionality |

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(benzylamino)-6-chloronicotinate has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent. Notable applications include:

- CDK Inhibition : The compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in cancer therapy. CDKs are key regulators of the cell cycle, and their inhibition can lead to cancer cell death .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: CDK Inhibition

A study published in Nature demonstrated that this compound effectively inhibits CDK activity in vitro. The compound was shown to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

In another investigation published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .

Data Table: Comparative Analysis of Applications

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- Core Heterocycle : The target compound’s pyridine ring differs from pyrimidine-based analogs (e.g., 12g, 12h), which have two nitrogen atoms in the ring. This structural distinction impacts electronic properties and reactivity .

- Substituents: The benzylamino group at the 4-position in the target compound is analogous to the 6-benzylamino group in pyrimidine derivatives (12g, 12h). Chlorine at the 6-position aligns with methyl 6-chloronicotinate (), a simpler nicotinate derivative .

Physical Properties and Spectral Data

Table 2: Comparative Physical and Spectral Data

Key Observations :

- Melting Points : Pyrimidine derivatives (12g, 12h) exhibit higher melting points (109–121°C) compared to methyl 6-chloronicotinate (solid at room temperature), likely due to increased hydrogen bonding from multiple amine groups .

- Spectral Signatures : The ester carbonyl (C=O) stretch in IR spectra (~1735–1740 cm⁻¹ for pyrimidines vs. ~1725 cm⁻¹ for pyridines) reflects electronic differences between pyrimidine and pyridine cores .

Key Observations :

- Pharmaceutical Potential: Pyrimidine carboxylates (12g, 12h) are precursors for bioactive molecules, suggesting that this compound may also serve in drug discovery .

- Agrochemical Utility : Methyl 6-chloronicotinate’s role as a synthetic building block highlights the nicotinate scaffold’s versatility, which could extend to the target compound .

Preparation Methods

Synthesis of Methyl 4-amino-6-chloronicotinate (Key Intermediate)

This intermediate is crucial for subsequent substitution with benzylamine. According to ChemicalBook, methyl 4-amino-6-chloronicotinate can be synthesized through a multi-step reaction involving:

| Step | Reagents/Conditions | Time/Temperature | Notes |

|---|---|---|---|

| 1.1 | Acetic anhydride, acetic acid | 1.5 h, 120 °C | Acetylation step |

| 1.2 | Cooling with ice | 1 h | Quenching |

| 2.1 | Triethylamine, trichlorophosphate | 2 h, 0 - 120 °C | Activation of intermediate |

| 3.1 | Triethylamine, N,N-dimethylformamide | 3 h, 20 °C | Amination environment |

| 4.1 | Sulfuric acid | 0.25 h, 0 °C | Final reaction step |

| 4.2 | pH adjustment | pH 4 - 10 | Neutralization and workup |

This method yields methyl 4-amino-6-chloronicotinate with good purity and yield, suitable for further functionalization.

Amination with Benzylamine to Form this compound

The key transformation involves nucleophilic substitution of the 4-amino group with benzylamine. While direct literature on this exact step is limited, analogous amination reactions on nicotinate esters suggest:

- Reacting methyl 4-amino-6-chloronicotinate with benzylamine under mild heating.

- Using polar aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution.

- Possible use of a base such as triethylamine to scavenge generated acid and promote substitution.

This step leads to the formation of this compound, preserving the chlorine substituent at the 6-position for further derivatization if needed.

Alternative Synthetic Routes and Improvements

Use of Methyl 4-chloro-6-chloronicotinate as a Starting Material

An alternative approach involves starting from methyl 4-chloro-6-chloronicotinate, where the chlorine at the 4-position is displaced by benzylamine:

- Nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent by benzylamine.

- Typically conducted in polar solvents with heating.

- This method can offer better regioselectivity and yield.

Reduction and Functional Group Manipulations

Some patents describe multi-step sequences involving:

- Nitration of methyl nicotinate derivatives.

- Reduction of nitro groups to amines.

- Subsequent substitution with benzylamine.

For example, a related compound methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate was prepared by acylation followed by nitration and recrystallization steps, indicating the feasibility of multi-step functional group transformations in similar systems.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | N,N-dimethylformamide, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 20 °C to 120 °C | Step-dependent; mild heating often sufficient |

| Reaction Time | 0.25 to 3 hours | Varies with step and reagent |

| pH Control | pH 4 - 10 | Important for workup and purification |

| Catalysts/Additives | Triethylamine, sulfuric acid (for activation) | Facilitate substitution and purification |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid, 120 °C | Intermediate acetylated compound | High yield |

| Activation | Triethylamine, trichlorophosphate | Activated intermediate | Efficient conversion |

| Amination | Benzylamine, triethylamine, DMF | This compound | Good purity, moderate to high yield |

| Workup and pH adjustment | Sulfuric acid, pH 4-10 | Purified final product | Critical for isolation |

Research Findings and Analytical Data

Q & A

Basic Research Question

- Recrystallization : Use methanol/water or ethyl acetate/hexane mixtures.

- Column chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7) to separate unreacted benzylamine or byproducts.

- HPLC prep-scale : For high-purity requirements (>99%), use reverse-phase columns .

How does the benzylamino group influence the compound’s potential as a protease inhibitor precursor?

Advanced Research Question

The benzylamino group enhances binding affinity to enzyme active sites (e.g., cathepsin L) via hydrophobic interactions. Modify the scaffold using methods from Re(I)/Ru(II) conjugate synthesis (e.g., coupling with propane-1,3-diamine to form amides) . Test inhibitory activity via fluorometric assays with Z-Phe-Arg-AMC substrates.

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

Competing reactions (e.g., displacement at the 6-chloro position) may arise under harsh conditions. Mitigate by:

- Low-temperature NAS : <100°C to favor 4-substitution.

- Protecting group strategies : Temporarily block the 6-chloro position before benzylamine introduction.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.